Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide

Vue d'ensemble

Description

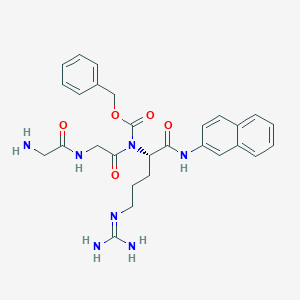

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is a synthetic peptide derivative commonly used in biochemical research. It is known for its role as a substrate in protease assays, particularly for enzymes like trypsin and other serine proteases. The compound is characterized by its complex structure, which includes a benzyloxycarbonyl (Z) protecting group, two glycyl residues, an arginine residue, and a beta-naphthylamide moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is used to protect the amino group of the arginine residue during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis reactions, particularly in the presence of proteases, leading to the cleavage of peptide bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the naphthylamide moiety.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Proteases such as trypsin are commonly used to catalyze the hydrolysis of the peptide bonds.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the naphthylamide moiety.

Substitution: Nucleophiles such as amines can react with the benzyloxycarbonyl group under basic conditions.

Major Products Formed:

Hydrolysis: The major products include smaller peptide fragments and free amino acids.

Oxidation: Oxidized derivatives of the naphthylamide moiety.

Substitution: Substituted derivatives of the benzyloxycarbonyl group.

Applications De Recherche Scientifique

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is widely used in scientific research due to its role as a substrate in protease assays. It is utilized to study the activity and specificity of various proteases, including trypsin and other serine proteases. The compound is also employed in the development of protease inhibitors, which have therapeutic potential in treating diseases such as cancer and viral infections. Additionally, it serves as a model compound in the study of peptide synthesis and peptide-protein interactions .

Mécanisme D'action

The mechanism of action of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide involves its recognition and cleavage by proteases. The arginine residue is a key recognition site for trypsin and other serine proteases, which cleave the peptide bond adjacent to the arginine. The cleavage releases the beta-naphthylamide moiety, which can be detected spectrophotometrically, allowing for the quantification of protease activity .

Comparaison Avec Des Composés Similaires

Benzyloxycarbonyl-glycyl-glycyl-arginine p-nitroanilide: Another substrate used in protease assays, differing in the chromogenic group (p-nitroanilide vs. beta-naphthylamide).

Benzyloxycarbonyl-glycyl-glycyl-lysine beta-naphthylamide: Similar structure but with lysine instead of arginine, used to study different protease specificities.

Uniqueness: Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is unique due to its specific recognition by trypsin and other serine proteases, making it a valuable tool in protease research. The beta-naphthylamide moiety provides a convenient spectrophotometric readout, enhancing its utility in enzymatic assays .

Activité Biologique

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide (Z-Gly-Gly-Arg-NH2) is a synthetic peptide derivative that has garnered attention for its biological activities, particularly in the context of protease interactions and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data tables.

Z-Gly-Gly-Arg-NH2 is characterized by its benzyloxycarbonyl (Z) protecting group on the amino terminal, which enhances its stability against enzymatic degradation. The compound features a sequence that includes two glycine residues followed by an arginine residue, making it a substrate for various peptidases. Its beta-naphthylamide moiety is crucial for its interaction with enzymes, particularly arylaminopeptidases.

1. Peptidase Substrates and Enzymatic Cleavage

Research indicates that Z-Gly-Gly-Arg-NH2 is effectively cleaved by specific oral bacteria, notably Bacteroides gingivalis, which plays a significant role in periodontal disease. The cleavage activity was quantitatively assessed using colorimetric methods to measure the release of beta-naphthylamine from the substrate. The results showed that:

- B. gingivalis demonstrated high levels of arylaminopeptidase activity towards Z-Gly-Gly-Arg-NH2.

- Other oral strains exhibited minimal or no cleavage activity, highlighting the specificity of this interaction .

This enzymatic activity suggests that Z-Gly-Gly-Arg-NH2 may be involved in the pathogenesis of periodontal diseases through its degradation by pathogenic bacteria.

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in conjunction with efflux pump inhibitors like phenylalanine-arginine beta-naphthylamide (PAβN). Studies have shown that combining Z-Gly-Gly-Arg-NH2 with PAβN can enhance the efficacy of beta-lactam antibiotics against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The combination treatment resulted in:

- A significant reduction in minimum inhibitory concentrations (MICs) for various antibiotics.

- Increased permeability of bacterial membranes, facilitating the uptake of antibiotics .

Case Study 1: Periodontal Pathogens

In a clinical study assessing the role of oral bacteria in periodontal disease, Z-Gly-Gly-Arg-NH2 was utilized to evaluate peptidase activities among various bacterial strains isolated from periodontal pockets. The findings indicated:

- High cleavage rates by pathogenic strains correlated with increased tissue destruction observed in patients.

- The measurement of Z-Gly-Gly-Arg-NH2 cleavage could serve as a diagnostic marker for identifying B. gingivalis infections .

Case Study 2: Antimicrobial Synergy

A study investigating the synergistic effects of Z-Gly-Gly-Arg-NH2 with PAβN revealed:

| Antibiotic | MIC Without PAβN | MIC With PAβN | Reduction (%) |

|---|---|---|---|

| Piperacillin | 128 µg/mL | 16 µg/mL | 87.5 |

| Ceftazidime | 64 µg/mL | 4 µg/mL | 93.75 |

| Vancomycin | >256 µg/mL | 32 µg/mL | >87 |

These results underscore the potential for Z-Gly-Gly-Arg-NH2 to enhance antibiotic efficacy against resistant bacterial strains through membrane permeabilization .

Propriétés

IUPAC Name |

benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVGNOJQGYIXFL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938207 | |

| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-97-6 | |

| Record name | Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.